2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole typically involves the reaction of 2-bromophenethylamine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Phenethyl derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylnicotinic acid
- 2-Amino-5-methylbenzoic acid
- 3-Amino-4-methylbenzoic acid
- 4-Amino-3-methylbenzoic acid
Uniqueness
2-Amino-5-(2-bromophenethyl)-1,3,4-thiadiazole is unique due to the presence of the bromophenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C10H10BrN3S |
---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-[2-(2-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10BrN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
PFSRFWZRTRRMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NN=C(S2)N)Br |
Origin of Product |
United States |
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